molecular formula C6H4N2O4 B1296883 6-Nitropyridine-2-carboxylic acid CAS No. 26893-68-5

6-Nitropyridine-2-carboxylic acid

Cat. No.: B1296883
CAS No.: 26893-68-5
M. Wt: 168.11 g/mol
InChI Key: MIHFOFLNJIPDRY-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carboxylic acid (CAS 26893-68-5) is a versatile pyridine derivative supplied as a yellow solid with a molecular weight of 168.11 g/mol . This compound serves as a high-value synthetic intermediate, particularly in pharmaceutical research and development for constructing complex heterocyclic target molecules . Its structure, featuring both an electron-withdrawing nitro group and a carboxylic acid functional group, makes it a valuable precursor for further chemical transformations, including functional group interconversions and metal-catalyzed cross-couplings . The carboxylic acid moiety can undergo typical reactions such as esterification and amide coupling to create a diverse array of derivatives, while the nitro group can be selectively reduced to the corresponding amine, providing access to diamino-pyridine scaffolds prevalent in many active compounds . With a pKa of approximately 2.68, it exhibits appreciable acidity . It has a reported melting point of 170-173°C and is slightly soluble in water . This product is classified as a hazardous chemical. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. This compound is intended for research purposes only and is not approved for use in humans or as a drug component.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFOFLNJIPDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342125
Record name 6-nitropyridine-2-carboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-68-5
Record name 6-nitropyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10342125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitropyridine-2-carboxylic acid
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Advanced Synthetic Methodologies and Chemical Transformations of 6 Nitropyridine 2 Carboxylic Acid

Established Synthetic Routes to 6-Nitropyridine-2-carboxylic acid

The synthesis of this compound, a valuable heterocyclic building block, can be achieved through several strategic pathways. These methods primarily involve the introduction of a nitro group onto a pre-existing pyridine-2-carboxylic acid scaffold, the formation of the carboxylic acid function on a nitropyridine ring, or the interconversion of functional groups on the pyridine (B92270) nucleus.

Nitration of Pyridine-2-carboxylic acid Precursors

Direct nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which is further deactivated by protonation under harsh acidic nitrating conditions. Standard nitration of pyridine itself, for instance, requires high temperatures and results in a low yield of primarily 3-nitropyridine (B142982). researchgate.net The presence of a deactivating carboxyl group at the 2-position further complicates direct electrophilic substitution.

A more effective strategy involves the nitration of pyridine-N-oxide precursors. The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the 4-position. If the 4-position is blocked, substitution can be directed to the 2- and 6-positions. For pyridine-2-carboxylic acid N-oxide, nitration with a mixture of sulfuric acid and fuming nitric acid can yield the 4-nitro derivative. The synthesis of the 6-nitro isomer via this method is less direct. An alternative approach uses nitrating agents like nitric acid in trifluoroacetic anhydride, which has been successful for the nitration of various substituted pyridines, typically yielding the β-nitro product (at the 3- or 5-position). rsc.orgresearchgate.net For pyridine-2-carboxylic acid, this would favor the formation of 5-nitropyridine-2-carboxylic acid. Achieving substitution at the 6-position via direct nitration remains a significant synthetic challenge.

Carboxylation Strategies for Nitropyridines

An alternative to nitrating a pre-formed carboxylic acid is to introduce the carboxyl group onto a nitropyridine precursor. The most common method for this transformation is the oxidation of an alkyl group, typically a methyl group, at the 2-position of the pyridine ring.

This approach would involve the synthesis of 2-methyl-6-nitropyridine (B98634) (6-nitro-2-picoline) followed by its oxidation to the target carboxylic acid. The oxidation can be carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). While the oxidation of picolines to picolinic acids is a standard transformation, the presence of a nitro group can present challenges. For example, attempts to oxidize 2-nitrotoluene (B74249) under similar conditions have resulted in very poor yields, suggesting that the oxidation of nitropicolines may also be a low-yielding process. psu.edu

Table 1: Representative Oxidation of Picoline Derivatives
Starting MaterialOxidizing AgentProductYield (%)Reference
3-MethylpyridineMnO₂/H₂O (Supercritical)Pyridine-3-carboxylic acid~50 psu.edu
TolueneMnO₂/H₂O (Supercritical)Benzoic Acid83 psu.edu
2-NitrotolueneMnO₂/H₂O (Supercritical)2-Nitrobenzoic AcidPoor psu.edu

More contemporary methods, such as palladium-catalyzed direct C-H carboxylation using carbon dioxide (CO₂), are emerging for arenes. nih.gov However, the application of this technology to nitropyridines for the specific synthesis of this compound is not yet widely documented.

Functional Group Interconversion Approaches

Functional group interconversion provides a versatile pathway to this compound, often starting from readily available halogenated pyridines.

This multistep approach begins with a suitable brominated pyridine precursor. Starting directly from 2-bromopyridine (B144113) would first require nitration. The nitration of 2-bromopyridine typically yields a mixture of isomers, predominantly 2-bromo-5-nitropyridine (B18158) and 2-bromo-3-nitropyridine, making the synthesis of the required 2-bromo-6-nitropyridine (B1270065) intermediate challenging by this route.

A more synthetically viable strategy starts with a precursor that already has the desired substitution pattern, such as 2-bromo-6-nitropyridine. The bromo group can then be converted to a carboxylic acid. A common method involves a Rosenmund–von Braun reaction, where the bromo-substituent is replaced by a nitrile group using copper(I) cyanide. chemicalbook.com The resulting 6-nitropyridine-2-carbonitrile can then be hydrolyzed under acidic or basic conditions to afford the final carboxylic acid product.

Synthetic Sequence:

Cyanation: 2-Bromo-6-nitropyridine reacts with CuCN, typically at elevated temperatures, to yield 6-nitropyridine-2-carbonitrile.

Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to produce this compound.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern catalytic methods, particularly those involving palladium, have revolutionized the synthesis of complex pyridine derivatives. These reactions allow for the construction of carbon-carbon bonds under mild conditions, starting from halogenated precursors.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a powerful tool for forming biaryl structures. In the context of this compound, a halogenated derivative, such as methyl 6-chloropyridine-2-carboxylate or methyl 6-bromopyridine-2-carboxylate, serves as an excellent electrophilic partner. The electron-withdrawing nature of both the nitro group and the ester functionality activates the C-Cl or C-Br bond towards oxidative addition to a palladium(0) catalyst.

The general catalytic cycle involves the oxidative addition of the halo-pyridine derivative to a Pd(0) complex, followed by transmetalation with an organoborane reagent (e.g., an arylboronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Numerous studies have demonstrated the efficacy of Suzuki-Miyaura couplings on a wide range of nitrogen-containing heterocycles, including electron-deficient chloropyridines. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Illustrative Suzuki-Miyaura Coupling of Halopyridine Derivatives
Halopyridine SubstrateBoronic AcidCatalyst SystemBaseProductYield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-Phenylpyridine95 organic-chemistry.org
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄3-Amino-2-(2-methoxyphenyl)pyridine99 organic-chemistry.org
Pyridine-2-sulfonyl fluoride4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃2-(4-Methylphenyl)pyridine89 claremont.edu
2-Chloropyridine4-Methoxyphenylboronic acid(NHC)Pd(cinn)ClNaHCO₃2-(4-Methoxyphenyl)pyridine99 researchgate.net

This table shows examples of related couplings to demonstrate the feasibility of the reaction with pyridine substrates.

This methodology allows for the synthesis of a diverse library of 6-aryl-pyridine-2-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. The reaction is tolerant of a wide range of functional groups on the boronic acid partner.

Selective Chemical Reactions of this compound

The presence of two distinct functional groups—a nitro group and a carboxylic acid—on the pyridine ring allows for a range of selective chemical modifications.

Reduction of the Nitro Group to Amino Derivatives

A key transformation of this compound is the selective reduction of the nitro group to an amino group, yielding 6-aminopyridine-2-carboxylic acid. This reaction is fundamental as it converts an electron-withdrawing group into an electron-donating group, drastically altering the chemical properties of the molecule. The resulting amino-substituted pyridine is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic structures. chemicalbook.comfishersci.casigmaaldrich.com

Several methods can achieve this selective reduction while preserving the carboxylic acid moiety.

Reagent/CatalystConditionsNotes
Catalytic Hydrogenation H₂, Pd/C or Raney NickelA common and efficient method. Care must be taken as some catalysts can also reduce the pyridine ring under harsh conditions.
Metal/Acid Systems Fe/CH₃COOH or Zn/CH₃COOHMild conditions that are often selective for the nitro group in the presence of other reducible functionalities.
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl)A classic method for the reduction of aromatic nitro compounds.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is amenable to various derivatization reactions, most notably esterification and amidation.

Esterification converts the carboxylic acid into an ester, which can be useful for modifying the compound's solubility or for use as a protecting group. google.com A general and established method for esterifying pyridine carboxylic acids is the Fischer esterification. rsc.org This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

A cyclic process has also been developed where the catalyst is a strong acid salt of a pyridine carboxylic acid ester, which is generated in situ. google.com The reaction proceeds at reflux temperatures, and the product ester is recovered by distillation. google.com

MethodReagentsConditionsProduct
Fischer Esterification Alcohol (R-OH), H₂SO₄ (catalyst)Reflux6-Nitropyridine-2-carboxylate ester
Cyclic Process Alcohol (R-OH), Strong acid salt of ester (catalyst)Reflux6-Nitropyridine-2-carboxylate ester

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. encyclopedia.pub The carboxylic acid of this compound can be converted to a primary, secondary, or tertiary amide. Direct reaction with an amine is generally not feasible due to a competing acid-base reaction. uci.edu Therefore, the carboxylic acid must first be "activated." mdpi.com

A standard method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net Other coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can also facilitate the direct coupling of the carboxylic acid with an amine. organic-chemistry.org

StepReagentsIntermediate/Product
1. Activation Thionyl Chloride (SOCl₂)6-Nitropyridine-2-carbonyl chloride
2. Coupling Amine (R₁R₂NH)N,N-Disubstituted-6-nitropyridine-2-carboxamide

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. pearson.com The nitro group on this compound is a powerful electron-withdrawing group, which strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). uci.edu

In this mechanism, a nucleophile attacks an electron-deficient carbon on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. uci.edu The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group. The subsequent departure of a leaving group (if present) restores the aromaticity of the ring. For pyridines, nucleophilic attack is highly favored at the positions ortho and para to the ring nitrogen (C2/C6 and C4). uci.edu In the case of this compound, the nitro group at C6 can itself be a target for substitution by a strong nucleophile.

Oxidative Transformations, including N-oxidation

The oxidation of pyridine derivatives is a fundamental transformation, with N-oxidation being a primary reaction pathway. For this compound, the pyridine nitrogen is deactivated due to the electron-withdrawing effects of both the nitro group and the carboxylic acid group. This decreased basicity makes the nitrogen atom less susceptible to electrophilic attack compared to unsubstituted pyridine, necessitating potent oxidizing agents for transformation.

Common reagents used for the N-oxidation of various pyridine derivatives, which are applicable in principle to this compound, include peroxy acids and hydrogen peroxide-based systems.

Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of 3-substituted pyridines, often providing high yields. arkat-usa.org The reaction typically involves treating the pyridine derivative with m-CPBA in a suitable solvent. arkat-usa.org However, for industrial-scale reactions, the cost and potential safety hazards of m-CPBA are notable drawbacks. acs.org

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is an attractive oxidant due to its low cost and the formation of water as the only byproduct. Its effectiveness is often enhanced through various systems:

In Acetic Acid: A mixture of hydrogen peroxide and acetic acid is a classical method for pyridine oxidation. arkat-usa.org

With Metal Catalysts: Catalytic amounts of methyltrioxorhenium (MTO) can efficiently promote N-oxidation using H₂O₂. arkat-usa.org This method is effective for pyridines with both electron-donating and electron-withdrawing substituents. arkat-usa.org

CO₂-Mediated Oxidation: A mixture of H₂O₂ and CO₂ forms peroxymonocarbonate in situ, a highly effective oxidant for tertiary amines. nih.gov

Other Oxidizing Systems: Other reagents have proven effective for N-oxide synthesis and could be considered. Sodium perborate (B1237305) in acetic acid and solid, stable reagents like urea-hydrogen peroxide (UHP) adduct are also utilized for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

The resulting N-oxide functionality introduces a highly polar N⁺–O⁻ bond, which can act as an electron donor and participate in further chemical transformations, significantly altering the molecule's reactivity and properties. nih.gov For instance, pyridine N-oxides can serve as intermediates in the synthesis of other substituted pyridines. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Traditional synthesis of nitropyridines, including this compound, often relies on methods like mixed-acid nitration (a combination of nitric acid and sulfuric acid). rsc.org These processes are fraught with challenges, including the use of copious amounts of corrosive acids, significant safety risks due to highly exothermic reactions, and the generation of substantial chemical waste. rsc.orgvapourtec.com In response, green chemistry principles are being applied to develop safer and more sustainable synthetic routes.

Key areas of improvement include:

Solid Acid Catalysts: To mitigate the issues associated with liquid acids, solid-supported nitrating agents have been developed. An example is the Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM), which serves as a solid equivalent of the nitrating mixture, offering easier handling and separation. rsc.org

Continuous Flow Technology: The shift from batch reactors to continuous flow microreactors represents a significant advancement in green chemistry for nitration. rsc.org This technology offers numerous advantages over traditional batch processing. vapourtec.com Flow chemistry minimizes reaction volumes, provides superior heat and mass transfer, and allows for precise control over reaction parameters like temperature and residence time. rsc.orgbeilstein-journals.orgsoton.ac.uk These features drastically reduce the risk of thermal runaways, improve reaction selectivity, shorten reaction times, and can lead to higher quality products. rsc.orgvapourtec.com Furthermore, flow systems open possibilities for integrating waste acid recycling, enhancing the economic and environmental viability of the process. rsc.org

The table below summarizes the advantages of continuous flow processing compared to traditional batch methods for nitration reactions.

FeatureTraditional Batch NitrationContinuous Flow Nitration
Safety High risk of thermal runaway due to large volume and poor heat transfer. rsc.orgExcellent temperature control and small reactant volume minimize safety risks. rsc.orgvapourtec.com
Efficiency Longer reaction times, potential for side reactions.Shorter residence times, improved mixing, and higher selectivity lead to greater efficiency. rsc.orgvapourtec.com
Waste Generates significant amounts of acid waste. rsc.orgEnables easier workup and potential for waste acid recycling. rsc.org
Scalability Scale-up is challenging and introduces significant safety risks.Readily scalable with improved reproducibility from lab to industrial production. rsc.org
Control Difficult to maintain stable and uniform reaction conditions.Precise control over stoichiometry, temperature, and residence time. vapourtec.comsoton.ac.uk

Process Optimization and Scale-Up Considerations in this compound Production

The industrial production of this compound requires careful process optimization and scale-up to ensure safety, efficiency, and cost-effectiveness. The primary challenge in scaling up nitration reactions is managing the intense heat generated (strong exothermicity), which can lead to runaway reactions if not properly controlled. vapourtec.comsoton.ac.uk

Process Optimization: Optimization focuses on fine-tuning reaction parameters to maximize yield and selectivity while ensuring operational safety. Key parameters include:

Temperature: Nitration reactions are highly sensitive to temperature. Precise control is crucial to prevent the formation of byproducts and ensure safety. soton.ac.uk

Reagent Stoichiometry: The molar ratio of the nitrating agent (e.g., nitric acid) to the sulfuric acid and the substrate is a critical factor that influences reaction rate and product distribution. soton.ac.uk

Residence Time: In flow systems, the time the reactants spend in the reactor determines the extent of conversion. Optimizing residence time is key to achieving high yields without product degradation. beilstein-journals.org

The following table illustrates typical parameters that are subject to optimization in aromatic nitration processes.

ParameterTypical Range/ConditionImpact on Process
Temperature 30°C - 120°C beilstein-journals.orgsoton.ac.ukAffects reaction rate and selectivity; critical for safety.
Residence Time (Flow) Seconds to Minutes beilstein-journals.orgsoton.ac.ukDetermines conversion rate and throughput.
Molar Ratio (HNO₃/H₂SO₄) Varies based on substrateInfluences the concentration of the active nitronium ion (NO₂⁺). soton.ac.uk
Molar Ratio (Substrate/Acid) Varies based on substrateAffects reaction completion and potential for over-nitration.

Scale-Up Considerations: Continuous flow chemistry is the preferred strategy for scaling up potentially hazardous reactions like nitration. rsc.org By moving from large batch reactors to smaller, continuous systems, manufacturers can overcome the heat and mass transfer limitations inherent in batch processing. vapourtec.com This approach not only improves safety but also enhances process control, leading to a more consistent and higher-quality product. vapourtec.com The successful application of flow technology allows for the production of significant quantities of material in a much safer and more controlled manufacturing environment. rsc.orgvapourtec.com

Mechanistic Insights into the Reactivity of 6 Nitropyridine 2 Carboxylic Acid

Electronic Effects of Nitro and Carboxylic Acid Groups on Pyridine (B92270) Ring Reactivity

The pyridine ring itself is an aromatic system that is inherently electron-deficient compared to benzene, due to the presence of the more electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The situation is further intensified in 6-nitropyridine-2-carboxylic acid by the presence of both a nitro group and a carboxylic acid group.

Both the nitro group and the carboxylic acid group are powerful deactivating groups. They withdraw electron density from the pyridine ring through both the inductive effect (-I) and the resonance effect (-M).

Inductive Effect (-I): The electronegative oxygen and nitrogen atoms in both substituents pull electron density away from the ring through the sigma bonds.

Resonance Effect (-M): Both groups can delocalize the pi-electrons of the ring onto themselves, creating resonance structures with a positive charge on the ring atoms. This delocalization significantly reduces the electron density of the aromatic system.

The combined effect of the pyridine nitrogen and the two electron-withdrawing substituents makes the ring exceptionally electron-poor. Consequently, this compound is highly deactivated towards electrophilic attack, similar to nitrobenzene. uoanbar.edu.iqscribd.com Such reactions, if they occur at all, require extremely harsh conditions. scribd.com Conversely, this severe electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the electron-withdrawing groups.

Regioselectivity and Chemoselectivity in Chemical Transformations

Regioselectivity: In the rare event of an electrophilic substitution, the incoming electrophile would be directed to the 3- or 5-position (meta to both the carboxylic acid and the ring nitrogen, and meta to the nitro group). The 2-, 4-, and 6-positions are strongly deactivated due to the development of an unstable positive charge on the nitrogen atom in the resonance intermediates of electrophilic attack at these sites. pearson.com

More relevant to this highly electron-deficient system is nucleophilic aromatic substitution. The nitro group at the 6-position and the ring nitrogen strongly activate the 2- and 4-positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). Since the 2-position is already occupied by the carboxylic acid group, the 4-position becomes a prime target for nucleophiles. Furthermore, the carboxylic acid group itself or the nitro group can be the target of substitution by potent nucleophiles under specific conditions.

Chemoselectivity: The presence of multiple functional groups (carboxylic acid, nitro group, and the pyridine ring) introduces the challenge of chemoselectivity.

Reduction: The selective reduction of one functional group in the presence of others is a key transformation. For instance, the reduction of a carboxylic acid in the presence of a nitro group can be challenging as strong reducing agents like lithium aluminum hydride would reduce both. However, protocols using borane (B79455) catalysis, such as with pinacolborane (HBpin), have demonstrated the ability to chemoselectively reduce carboxylic acids at ambient temperatures while leaving nitro groups, ketones, esters, and other functionalities untouched. unirioja.es This selectivity is achieved because a small amount of in situ generated borane (BH3) preferentially activates the carboxylic acid. unirioja.es

Amide Formation: The carboxylic acid can be converted to an amide. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride. ukm.edu.my The resulting acyl chloride is highly reactive and will readily react with an amine to form an amide, leaving the nitro group and the pyridine ring intact under mild conditions. ukm.edu.my

Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, a strong nucleophile might preferentially displace the nitro group at the 6-position, as it is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the rest of the molecule.

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

The kinetics of reactions involving substituted pyridine carboxylic acids are heavily influenced by the electronic nature of the substituents and the reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous compounds provide significant insights.

For example, the reaction rates of various substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) (DDM) have been studied. rsc.org These studies reveal that electron-withdrawing groups increase the reaction rate. The logarithm of the rate constants for 4-substituted derivatives correlated well with Hammett sigma (σ) values, yielding a positive rho (ρ) value of 1.340, which indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state. rsc.org Given that the nitro group is a very strong electron-withdrawing group, it can be inferred that this compound would react significantly faster than its non-nitrated counterpart in similar reactions, such as esterification with diazoalkanes.

The table below shows kinetic data for the reaction of substituted 2-carboxypyridine N-oxides with DDM in ethanol, illustrating the effect of substituents on the reaction rate.

Substituent (at position 4)Rate Constant (k) at 30°C (L mol⁻¹ min⁻¹)
OMe0.057
H0.170
Cl0.445
Br0.485
NO₂2.53

Data derived from studies on substituted 2-carboxypyridine N-oxides, which serve as a model to infer the reactivity of this compound.

Thermodynamic parameters for the reaction of N-nitropyridinium nitrate (B79036) (formed from pyridine and dinitrogen pentoxide) to form 3-nitropyridine (B142982) have been investigated. researchgate.net The reaction of an intermediate, N-nitro-1,2-dihydropyridine-2-sulfonic acid, showed an enthalpy of activation (ΔH‡) of 18 kcal mol⁻¹ and an entropy of activation (ΔS‡) of -5 cal mol⁻¹ K⁻¹. researchgate.net Another intermediate in this pathway had a much higher enthalpy of activation (32 kcal mol⁻¹), indicating a significant energy barrier. researchgate.net These values highlight the complex, multi-step nature of reactions involving nitropyridines and the significant energy barriers that can be involved in their transformation.

Transition State Analysis in this compound Reactions

Understanding the structure and stability of transition states is crucial for explaining the reactivity and selectivity observed in reactions of this compound.

In the chemoselective reduction of carboxylic acids by boranes in the presence of other functional groups like nitro groups, computational studies have been instrumental. unirioja.es Density Functional Theory (DFT) calculations show that the reaction proceeds via "hidden borane catalysis," where a small amount of BH3 is the key catalytic species. The selectivity arises from the relative energy barriers of competing pathways. The transition state for the reaction between BH3 and the carboxylic acid to form a boronate ester intermediate is significantly lower in energy than the transition state for the reaction with a ketone or other functional groups. For the reduction of a ketoacid, the calculated free energy barrier for the desired carboxylic acid reduction was 27.6 kcal/mol, which explains the observed selectivity under mild conditions. unirioja.es

In nucleophilic aromatic substitution reactions, the transition state resembles the Meisenheimer complex, a negatively charged intermediate. The stability of this transition state is paramount. For this compound, a nucleophile attacking the 4-position would lead to a transition state where the negative charge is delocalized onto the pyridine nitrogen and, importantly, the oxygen atoms of the nitro group at the 6-position. This extensive delocalization provides significant stabilization, lowering the activation energy for the reaction at this site compared to others.

Solvent effects also play a critical role in stabilizing or destabilizing transition states. Studies on the reaction of pyridine carboxylic acids with DDM have shown that the transition state is stabilized by solvent properties that facilitate charge separation and by solvent-to-solute hydrogen bonding that stabilizes the developing carboxylate anion. researchgate.net For this compound, protic solvents would be expected to solvate the carboxylate group and the nitro group, influencing the energy of the transition state and thus the reaction kinetics.

Computational and Theoretical Chemistry Approaches for 6 Nitropyridine 2 Carboxylic Acid Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Nitropyridine-2-carboxylic acid, which are dictated by its electronic structure. These calculations, which solve approximations of the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies, which in turn govern the molecule's reactivity.

A key aspect of the electronic structure of nitropyridine derivatives is their aromaticity. Density functional theory (DFT) calculations, specifically using methods like B3LYP with a 6-31++G(d,p) basis set, have been employed to calculate the nucleus-independent chemical shift (NICS) values for various nitropyridines. researchgate.net These calculations have shown that the attachment of a nitro group can stabilize the parent pyridine (B92270) structure by increasing its aromaticity. researchgate.net The nitro group's strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack.

The reactivity of this compound is also heavily influenced by the interplay between the carboxylic acid and nitro functional groups. For a related compound, 5-Hydroxy-6-nitropyridine-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G** level of theory have been suggested to optimize geometries and compare the relative energies of different tautomeric forms (keto vs. enol). This type of analysis is crucial for predicting which form is more stable and thus more prevalent, which directly impacts its role in reactions such as metal coordination or nucleophilic substitution. The electron-withdrawing effect of the nitro group is also known to deshield adjacent protons, a feature that can be predicted and observed in NMR spectroscopy.

Density Functional Theory (DFT) in Reaction Pathway Modeling

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for modeling reaction pathways due to its favorable balance of accuracy and computational cost. DFT enables the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a detailed mechanistic understanding of chemical reactions.

While specific DFT studies on the reaction pathways of this compound are not extensively documented, the methodologies can be inferred from studies on related carboxylic acids. For instance, the ketonic decarboxylation of carboxylic acids has been investigated using DFT calculations. researchgate.net These studies have considered various reaction pathways, such as the formation of a β-keto acid intermediate versus a concerted mechanism involving simultaneous carbon-carbon bond formation and carbon dioxide elimination. researchgate.net DFT results have been instrumental in determining the kinetically favored mechanism. researchgate.net

Furthermore, DFT has been widely used to study the mechanisms of various organic reactions, including cycloadditions and condensations, often in conjunction with different basis sets to ensure the reliability of the results. researchgate.net For complex reactions, DFT can elucidate the step-by-step mechanism, identifying intermediates and transition states, and providing insights into the factors that control reaction rates and selectivity. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility, interactions with other molecules, and collective properties in condensed phases. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of processes that occur on the nanosecond to microsecond timescale.

In the context of this compound, MD simulations could be employed to study its aggregation behavior in solution, its interaction with metal surfaces or nanoparticles, or its binding to a target enzyme if it were being investigated as a potential drug candidate.

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), is a powerful computational tool for correlating the chemical structure of a compound with its biological activity or physicochemical properties. These models are built using statistical methods and machine learning algorithms to identify the molecular descriptors that are most influential.

For this compound, a predicted XlogP value of 0.9 is available, which provides an estimate of its lipophilicity and partitioning behavior between octanol (B41247) and water. uni.lu While specific QSAR models for this exact compound are not published, numerous studies have developed robust QSAR models for related classes of compounds, such as nitroaromatic compounds and pyridine carboxylic acid derivatives. nih.govmdpi.comnih.govresearchgate.net

These QSAR studies typically involve the following steps:

Data Set Preparation: A diverse set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, representing various aspects of the molecular structure (e.g., electronic, steric, topological), are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. researchgate.net

For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity (e.g., LD50 values). mdpi.com Similarly, for pyrazole (B372694) pyridine carboxylic acid derivatives, 4D-QSAR models have been created to predict their biological activities. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing.

Solvation Models and Solvent Effects on this compound Reactions

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. Solvation models are computational methods used to account for the effects of the solvent in theoretical calculations. These models range from explicit models, where individual solvent molecules are included in the simulation, to implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

A widely used implicit solvation model is the Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM). pitt.edu These models create a cavity in the solvent continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric medium. pitt.edu This approach has been suggested for studying the tautomerism of 5-Hydroxy-6-nitropyridine-2-carboxylic acid, highlighting its relevance for understanding the behavior of this compound in solution.

More advanced approaches combine explicit and implicit solvation, where a few solvent molecules are treated explicitly in the quantum mechanical calculation, and the bulk solvent is represented by a continuum model. pitt.edu This allows for the accurate modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in solution. The choice of solvation model can significantly affect the calculated reaction energies and barrier heights, making it a critical consideration in computational studies of reactions in solution.

Predicted Spectroscopic Data and its Validation (e.g., Collision Cross Section)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, predicted collision cross section (CCS) values have been calculated for various adducts of the molecule. uni.lu The collision cross section is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS). The predicted CCS values can be compared with experimental measurements to provide confidence in the identification of the compound.

Predicted Collision Cross Section (CCS) for Adducts of this compound
Adductm/zPredicted CCS (Ų)
[M+H]+169.02438127.9
[M+Na]+191.00632135.7
[M-H]-167.00982129.5
[M+NH4]+186.05092145.3
[M+K]+206.98026130.6
[M+H-H2O]+151.01436126.4
[M+HCOO]-213.01530151.5
[M+CH3COO]-227.03095168.3
[M+Na-2H]-188.99177136.6
[M]+168.01655126.0
[M]-168.01765126.0

Data sourced from PubChemLite. uni.lu The table presents the predicted collision cross section (CCS) values in square angstroms (Ų) for various adducts of this compound, along with their corresponding mass-to-charge ratios (m/z).

Furthermore, DFT calculations can be used to predict vibrational spectra (e.g., infrared and Raman). For a related compound, a Cu(I)-5-nitropyridine-2-thiol cluster, the interpretation of the experimental FT-IR spectrum was supported by harmonic vibrational frequencies computed in a vacuum. acs.org This approach allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular structure and bonding. Similar computational validation of spectroscopic data would be highly beneficial for the characterization of this compound.

Advanced Characterization Techniques for 6 Nitropyridine 2 Carboxylic Acid and Its Analogs

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6-nitropyridine-2-carboxylic acid and its analogs, this method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The crystal structures of several related nitropyridine carboxylic acids and their derivatives have been studied. For instance, the analysis of compounds like 3-nitropyridine-2-carboxamide (B1594375) reveals a nearly planar conformation of the pyridine (B92270) ring, with slight deviations due to intermolecular hydrogen bonding involving the carboxamide group. In the case of N-(4-carboxybenzyl)pyridinium bromide, X-ray diffraction showed that the carboxylic acid group participates in a hydrogen bond with the bromide anion rather than forming the more common carboxylic acid dimers. nsf.gov This highlights the influence of counter-ions and substituent groups on the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its analogs, providing information about the chemical environment of each atom.

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid group in compounds like this compound is typically highly deshielded and appears far downfield in the ¹H NMR spectrum, often in the 10-12 ppm region. libretexts.orglibretexts.org This signal is often broad due to hydrogen bonding and can disappear upon the addition of D₂O, confirming its identity. libretexts.orglibretexts.org Protons on the pyridine ring and any adjacent alkyl groups will have characteristic chemical shifts influenced by the electron-withdrawing nitro group and the carboxylic acid. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid in these compounds is significantly deshielded, typically appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org The carbons of the pyridine ring also show distinct chemical shifts that are influenced by the positions of the nitro and carboxylic acid groups. For example, in stereoisomeric norbornane-2-carboxylic acids, the carbonyl region of the ¹³C NMR spectrum is particularly informative. thieme-connect.de

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps to confirm the molecular formula.

For this compound (C₆H₄N₂O₄), the predicted monoisotopic mass is approximately 168.0171 Da. uni.lu The mass spectrum will show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to this mass. uni.lu Additionally, adduct ions such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are commonly observed, providing further confirmation of the molecular weight. uni.lu

Fragmentation analysis, where the molecule is broken down into smaller charged fragments, can provide structural information. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and the nitro group (as NO₂). The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 2-pyridinecarboxylic acid, which can serve as a basis for interpreting the fragmentation of its nitro-substituted analogs. nist.gov

Predicted Collision Cross Section (CCS) Data for this compound:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 169.02438 127.9
[M+Na]⁺ 191.00632 135.7
[M-H]⁻ 167.00982 129.5
[M+NH₄]⁺ 186.05092 145.3
[M+K]⁺ 206.98026 130.6
[M+H-H₂O]⁺ 151.01436 126.4

Data sourced from PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum will show characteristic absorptions for the carboxylic acid and nitro groups. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch is a strong, sharp peak typically found around 1700 cm⁻¹. libretexts.org The asymmetric stretching vibration of the nitro group (NO₂) usually appears near 1530 cm⁻¹. The NIST WebBook contains IR spectral data for related compounds like 5-nitro-2-pyridinecarboxylic acid and 6-methyl-2-pyridinecarboxylic acid, which can be used for comparison. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The "carbonyl" frequency in carboxylic acids is often lowered in magnitude due to polymerization of the molecules. ias.ac.in Studies on pyridine-dicarboxylic acids have utilized FT-Raman spectroscopy to analyze their vibrational modes. researchgate.netresearchgate.net The technique is also sensitive to the ionization state of the carboxyl group, with the strong "carbonyl" frequency near 1700 cm⁻¹ disappearing upon ionization. scilit.com

Spectroscopic Studies of Molecular Interactions involving this compound

Spectroscopic techniques are invaluable for studying the non-covalent interactions that this compound can participate in, such as hydrogen bonding.

The formation of hydrogen-bonded dimers is a common feature of carboxylic acids in the condensed phase, which significantly affects their vibrational spectra. libretexts.org The broad O-H stretching absorption in the IR spectrum is a direct consequence of this hydrogen bonding. libretexts.org In some cases, as seen with N-(4-carboxybenzyl)pyridinium bromide, hydrogen bonding can occur with other species present in the crystal lattice, such as a bromide anion. nsf.gov

Studies on the interactions between carboxylic acids and other molecules, like sulfuric acid, have shown the formation of cyclic ring systems through hydrogen bonds. rsc.org The strength of these interactions can be inferred from the shifts in the vibrational frequencies of the involved functional groups. rsc.org These interactions are crucial in determining the supramolecular chemistry of this compound and its analogs.

Multi-Technique Validation in Structural and Purity Assessment

For a comprehensive and reliable characterization of this compound, a combination of analytical techniques is essential. sigmaaldrich.com Each technique provides a unique piece of the structural puzzle, and their collective data allows for a thorough validation of the compound's identity and purity.

For example, NMR and IR spectroscopy can confirm the presence of the key functional groups and provide information about the molecular framework. Mass spectrometry then confirms the molecular weight and elemental composition. Finally, X-ray crystallography, when applicable, provides the definitive solid-state structure, confirming the connectivity and stereochemistry established by the other techniques. This multi-technique approach is standard practice in chemical synthesis and analysis to ensure the unambiguous identification and quality assessment of a compound. thieme-connect.de

Research on the Biological and Medicinal Applications of 6 Nitropyridine 2 Carboxylic Acid Derivatives

Design and Synthesis of Biologically Active Compounds utilizing 6-Nitropyridine-2-carboxylic acid as a Scaffold

The structural framework of this compound is a valuable starting point in synthetic organic and medicinal chemistry. mdpi.comresearchgate.net Its inherent chemical functionalities allow for systematic modifications, making it an ideal scaffold for building more complex molecules with targeted biological functions.

Nitropyridines are established as convenient and readily available precursors for a wide variety of heterocyclic systems. mdpi.comresearchgate.net The synthesis of potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, exemplifies this utility. In one pathway, a related compound, 2-Chloro-5-methyl-3-nitropyridine (B188117), is oxidized to form a carboxylic acid. This intermediate then undergoes nucleophilic substitution and subsequent coupling with aromatic amines to yield the target JAK2 inhibitors. researchgate.netnih.gov This process highlights how the nitropyridine carboxylic acid core can be systematically elaborated to create advanced pharmaceutical intermediates. The reactivity of the nitro group and the pyridine (B92270) ring allows for the introduction of diverse functionalities, paving the way for the development of complex molecular architectures. mdpi.com

The pyridine scaffold is a prominent structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021. mdpi.com Derivatives of nitropyridine have been successfully utilized as the central scaffold for creating novel drug candidates targeting various enzymes. For instance, a synthetic route starting from 2,6-dichloro-3-nitropyridine (B41883) was developed to produce a novel series of potent inhibitors for Glycogen Synthase Kinase-3 (GSK3). nih.gov This synthesis involved sequential substitutions on the pyridine ring, demonstrating its role as a foundational structure to which different chemical groups can be attached to achieve high potency and selectivity. nih.gov The versatility of the pyridine carboxylic acid structure allows for fine-tuning of a molecule's physicochemical properties to optimize its activity and selectivity for a specific biological target. nih.gov

Enzyme Inhibition Studies of this compound Analogues

Analogues of this compound, particularly pyridine carboxylic acid derivatives, have been extensively studied as inhibitors of various enzymes. The pyridine nitrogen and the carboxylate group can chelate essential metal ions in enzyme active sites, making this scaffold particularly effective for designing enzyme inhibitors. nih.govnih.gov

Urease is a nickel-dependent metalloenzyme whose hyperactivity is linked to various pathological conditions, including gastric ulcers. mdpi.com Pyridine carboxamide derivatives, which are analogues of this compound, have shown significant potential as urease inhibitors. A series of these compounds were synthesized and evaluated, with several exhibiting potent inhibitory activity. The differences in their inhibitory potential were attributed to the type and position of substitutions on the pyridine ring. mdpi.com

CompoundUrease Inhibition IC₅₀ (µM)
Rx-6 1.07 ± 0.043
Rx-7 2.18 ± 0.058
Thiourea (Standard) 21.25 ± 0.15
Data sourced from a study on pyridine carboxamide derivatives as urease inhibitors. mdpi.com

Kinetic studies on the most potent compound from this series, Rx-6, revealed a competitive mode of inhibition, suggesting that it interacts directly with the enzyme's active site. mdpi.com

Histone lysine demethylases (KDMs) are a class of enzymes that play a critical role in epigenetic regulation and are considered promising targets in cancer therapy. nih.gov Pyridine-based inhibitors, particularly those containing a carboxylic acid moiety, have been a major focus of KDM inhibitor development. nih.gov These compounds often act as 2-oxoglutarate (2OG) analogues, chelating the Fe(II) ion in the catalytic center of the enzyme. nih.gov

Derivatives of 3-amino-4-pyridine carboxylic acid have been optimized to create potent inhibitors of the KDM4 and KDM5 families. researchgate.net Structure-based drug design has led to the development of compounds with significant enzymatic potency and cellular efficacy. osti.gov

CompoundKDM4A IC₅₀ (nM)KDM4B IC₅₀ (nM)KDM4C IC₅₀ (nM)KDM5B IC₅₀ (nM)
Compound 6 (QC6352) 104 ± 1056 ± 635 ± 8750 ± 170
GSK Dual Inhibitor 10 79 - 126---
Data for Compound 6 from a study on KDM4 inhibitors in cancer models. osti.gov Data for GSK Inhibitor 10 from a review on KDM4 inhibitors. nih.gov

Further research has shown that pyridine-2-carboxylic acid derivatives can exhibit pronounced inhibition against KDM5B (IC₅₀ < 1.0 µM) and moderate inhibition against KDM4A (IC₅₀ < 40 µM). dovepress.com This demonstrates that the pyridine carboxylic acid scaffold can be tailored to achieve varying levels of potency and selectivity across different KDM subfamilies.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and type 2 diabetes. nih.govnih.govmdpi.com Consequently, GSK-3 has become a significant target for drug discovery. nih.gov

Nitropyridine derivatives have been used as a foundational scaffold to synthesize potent GSK-3 inhibitors. In one notable example, a series of compounds were developed from a 2,6-dichloro-3-nitropyridine starting material. nih.gov The most active inhibitor in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated high potency. nih.gov Other classes of pyridine-based analogues, such as imidazopyridines, have also been identified as powerful GSK-3β inhibitors, acting through competitive binding at the ATP domain of the enzyme. nih.gov

Compound Class/NameTargetGSK3 Inhibition IC₅₀
Nitropyridine Derivative (Ar = 2,4-Cl₂-C₆H₃) GSK38 nM
Imidazopyridine Analog 46 GSK-3β3.0 nM
Imidazopyridine Analog 47 GSK-3β1.4 nM
Data sourced from reviews and studies on GSK3 inhibitors. nih.govnih.gov

These findings underscore the effectiveness of the pyridine and nitropyridine scaffolds in the design of highly potent and specific enzyme inhibitors for therapeutic applications.

Janus Kinase 2 (JAK2) Inhibition

Derivatives of nitropyridine have been identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways essential for hematopoiesis and immune responses. rssing.com Dysregulation of JAK2 is associated with myeloproliferative neoplasms, making it a key target for therapeutic intervention. rssing.comresearchgate.net

In a notable synthetic approach, 2-chloro-5-methyl-3-nitropyridine was first oxidized to its corresponding carboxylic acid. the-eye.eu This intermediate was then coupled with various aromatic amines to generate a series of amide and sulfamide derivatives. rssing.comthe-eye.eu Biological evaluation of these compounds revealed that the most potent derivatives exhibited significant inhibitory activity against JAK2, with IC₅₀ values ranging from 8.5 to 12.2 µM. the-eye.euresearchgate.net

Derivative ClassTarget EnzymeIC₅₀ Range (µM)
Amides and SulfamidesJanus Kinase 2 (JAK2)8.5 - 12.2

Inhibition of Other Enzyme Targets

The structural motif of nitropyridine has been investigated for its inhibitory potential against a variety of other enzymes beyond JAK2. For instance, a study found that a compound containing a 5-nitropyridin-2-yl moiety demonstrated dual inhibitory activity against both chymotrypsin and urease. rssing.com Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while chymotrypsin is a digestive enzyme of scientific interest. The derivative showed an IC₅₀ value of 8.67 ± 0.1 µM against chymotrypsin and 29.21 ± 0.98 µM against urease. rssing.com

While the broader class of carboxylic acids has been shown to inhibit enzymes like tyrosinase and myeloperoxidase, specific inhibitory data for derivatives of this compound against these and other enzymes such as acetylcholinesterase, cyclooxygenase-2, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase are not extensively detailed in the reviewed literature.

EnzymeInhibitorIC₅₀ (µM)
Chymotrypsin5-nitropyridin-2-yl derivative8.67 ± 0.1
Urease5-nitropyridin-2-yl derivative29.21 ± 0.98

Neuraminidase Inhibitory Activity of Related Compounds

Neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a prime target for antiviral drugs. While direct studies on this compound derivatives as neuraminidase inhibitors are limited, the broader class of pyridine carboxylic acid derivatives has been explored in this context. Research into neuraminidase inhibitors like Oseltamivir has spurred the development of various heterocyclic compounds, including those based on pyridine structures, to combat influenza. researchgate.net The development of these related compounds underscores the potential of the pyridine carboxylic acid scaffold in designing new antiviral agents.

Antimicrobial and Antiviral Activities of this compound Derivatives

The pyridine nucleus is a "privileged structural motif" in drug design, and the addition of a nitro group can confer significant biological activity, including antimicrobial and antiviral properties. Nitroaromatic compounds are known to act as effective scaffolds in the synthesis of new bioactive molecules.

Antibacterial Efficacy Studies

Derivatives incorporating the nitropyridine structure have shown notable antibacterial effects. In one study, metal complexes containing a nitropyridine ligand demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. Another investigation reported on a pyridoxazinone derivative synthesized from a nitropyridine precursor that exhibited high antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and against S. aureus with a MIC of 31.2 μg/mL. Furthermore, the related compound pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas spp., has been shown to possess antimicrobial properties, with nonpseudomonad bacteria being sensitive to its effects.

Bacterial StrainDerivative TypeMIC (μg/mL)
Enterococcus faecalisN-hydroxy-pyridoxazinone7.8
Staphylococcus aureusN-hydroxy-pyridoxazinone31.2

Antifungal Properties

The antifungal potential of nitropyridine derivatives has also been a subject of investigation. A synthesized N-hydroxy-pyridoxazinone derivative demonstrated antifungal activity against several Candida species, including Candida albicans, Candida glabrata, and Candida tropicalis, all with a MIC value of 62.5 μg/mL. Additionally, metal complexes with nitropyridine-containing ligands were found to be active against C. albicans. While some studies on related indole carboxylic acid-pyridine derivatives found their antifungal activity to be weaker than existing drugs like itraconazole, the findings for nitropyridine-based compounds highlight their potential as a basis for new antifungal agents.

Fungal StrainDerivative TypeMIC (μg/mL)
Candida albicansN-hydroxy-pyridoxazinone62.5
Candida glabrataN-hydroxy-pyridoxazinone62.5
Candida tropicalisN-hydroxy-pyridoxazinone62.5

Antiviral Applications (e.g., HIV-1 Integrase Inhibition)

In the realm of antiviral research, nitropyridines have been utilized as valuable precursors in the synthesis of compounds targeting viral enzymes. A significant area of focus has been the inhibition of HIV-1 integrase, an enzyme essential for the replication of the human immunodeficiency virus. Carboxylic acid derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to understand the structural features necessary for HIV-1 integrase inhibition.

Specifically, 2-hydroxy-3-pyridylacrylic acid derivatives, synthesized from substituted 2-methylpyridines, have been identified as novel HIV integrase inhibitors. Research in this area has shown that the nature and position of substituents on the pyridine ring are crucial for antiviral potency, providing a roadmap for the design of new and more effective HIV-1 integrase inhibitors.

Molecular Interaction Studies with Biological Targets

Derivatives of this compound leverage the unique chemical properties of the pyridine ring, the carboxylic acid group, and the nitro group to interact with various biological targets. The electron-deficient pyridine ring can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group provides a key site for polarity and metal ion coordination dovepress.com. The nitro group significantly influences the electronic properties of the molecule, often enhancing its interaction with biological macromolecules nih.govresearchgate.net.

The structural motif of pyridine carboxylic acid is a versatile scaffold for designing enzyme inhibitors dovepress.com. The carboxylic acid group is particularly important as it can coordinate with metal ions that are often present as cofactors in enzyme active sites dovepress.com. This interaction is a key binding mechanism for many inhibitors.

The general binding mechanism for pyridine carboxylic acid derivatives involves a multi-point interaction within the enzyme's active site:

Ionic and Hydrogen Bonding: The carboxylate group can form strong ionic bonds or hydrogen bonds with positively charged or polar amino acid residues (e.g., Arginine, Lysine) or with a metal ion cofactor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Substituents on the pyridine ring can fit into hydrophobic pockets within the active site, enhancing binding affinity and specificity dovepress.com.

The nitro group, being a strong electron-withdrawing group, can modulate the electronic density of the pyridine ring, influencing its stacking interactions. It can also form hydrogen bonds and participate in redox reactions, which is a mechanism of action for some nitro-aromatic compounds nih.gov. Derivatives of nitropyridine have been synthesized and evaluated as inhibitors for various enzymes, including urease and chymotrypsin mdpi.com. For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibition of chymotrypsin and urease with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively mdpi.com.

Table 1: Examples of Nitropyridine Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeReported Activity (IC50)Key Structural Feature
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dionesChymotrypsin8.67 ± 0.1 μM5-Nitropyridin-2-yl moiety
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dionesUrease29.21 ± 0.98 μM5-Nitropyridin-2-yl moiety

Pyridine carboxylic acid derivatives have been explored as ligands for various biological receptors. The principles of binding are similar to those for enzymes, involving a combination of electrostatic, hydrophobic, and stacking interactions to achieve high affinity and selectivity.

For example, derivatives of pyridine-2-carboxylic acid have been patented as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) and Receptor-interacting protein kinase 1 (RIPK1), which are key targets in inflammatory and neurodegenerative diseases dovepress.com. While specific data on this compound is limited, the fundamental scaffold is known to be effective. The addition of a nitro group would alter the molecule's polarity and electronic distribution, potentially fine-tuning its binding affinity and selectivity for specific receptor subtypes.

Another area of investigation for pyridine carboxylic acid derivatives is their role as inhibitors of transient receptor potential cation channel subfamily C member 6 (TRPC6), which is implicated in a range of conditions including pain and cardiac disease dovepress.com. The design of these inhibitors relies on the versatile pyridine carbonyl core to build molecules that can effectively block the ion channel dovepress.com.

The ability of pyridine-2-carboxylic acid and its derivatives to act as chelating agents for metal ions is a critical aspect of their biological activity. The nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group form a stable five-membered ring upon coordination with a metal ion.

This chelation can influence biological activity in several ways:

Enhanced Bioavailability: Complexation can alter the lipophilicity of a compound, potentially improving its transport across cell membranes.

Direct Mechanism of Action: Some metal complexes have inherent biological activity. For example, picolinic acid is a natural metabolite of tryptophan that plays a role in zinc transport and can inhibit zinc finger proteins, which are crucial for viral replication nih.gov.

Modified Redox Properties: The coordinated metal ion can have its redox potential altered by the ligand, which can be important for compounds whose activity depends on redox cycling.

The reduction of the nitro group is a key bioactivation step for many nitro-aromatic compounds, often occurring under hypoxic (low oxygen) conditions within cells nih.govresearchgate.net. This process can be influenced by the presence of coordinated metal ions. The formation of metal complexes with nitropyridine derivatives can thus modulate their activity, for example, by stabilizing certain oxidation states or by facilitating electron transfer reactions that are crucial to their therapeutic or diagnostic function.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR studies focus on modifying the three key components: the pyridine ring, the carboxylic acid group, and the nitro group.

Key molecular design principles derived from SAR studies on related pyridine derivatives include:

Substitution on the Pyridine Ring: The position, number, and nature of substituents dramatically affect activity. For instance, in some series of antiproliferative pyridine derivatives, increasing the number of electron-donating methoxy (O-CH3) groups was found to increase activity (decrease the IC50 value) nih.gov. Halogen atoms (F, Cl, Br) can also be introduced to modulate lipophilicity and binding interactions.

Modification of the Carboxylic Acid Group: The carboxylic acid is often essential for binding to the primary biological target. However, it can be converted into an ester or an amide to create prodrugs with improved cell permeability. Once inside the cell, these prodrugs can be hydrolyzed back to the active carboxylic acid.

Position and Nature of the Nitro Group: The nitro group is a potent pharmacophore but also a potential toxicophore nih.govresearchgate.net. Its position on the pyridine ring is critical. The electron-withdrawing effect of the nitro group enhances the reactivity of the pyridine ring towards nucleophilic attack, a property utilized in the synthesis of more complex derivatives mdpi.com. SAR studies often explore replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to optimize the balance between activity and potential toxicity.

Table 2: General SAR Principles for Pyridine Carboxylic Acid Derivatives

Molecular ModificationGeneral Effect on Biological ActivityRationale
Addition of substituents (e.g., halogens, alkyl groups) to the pyridine ringModulates binding affinity and selectivityAlters steric and electronic properties to optimize fit in target binding site
Conversion of carboxylic acid to ester/amideImproves cell permeability (prodrug strategy)Increases lipophilicity for better membrane transport
Variation of electron-withdrawing group (e.g., -NO2 vs. -CN)Fine-tunes electronic properties and metabolic stabilityBalances desired pharmacophore effect against potential toxicity or metabolic liabilities

Development of Nitropyridine-Containing Radiolabeled Compounds for Biomedical Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled compounds (radiotracers) to visualize and quantify physiological processes in the body wikipedia.orgradiopaedia.org. A PET radiotracer consists of a biologically active molecule tagged with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) radiopaedia.orgnih.gov.

The development of radiolabeled compounds based on a nitropyridine scaffold is an area of interest, particularly for imaging tumor hypoxia. Hypoxia is a common feature of solid tumors and is associated with resistance to therapy. Nitro-heterocyclic compounds, such as nitroimidazoles, are known to be selectively reduced and trapped in hypoxic cells nih.gov. This property makes them excellent candidates for developing hypoxia-selective radiotracers.

The mechanism involves the enzymatic reduction of the nitro group, which occurs preferentially under low-oxygen conditions. If the compound is labeled with a positron-emitting isotope, its accumulation in hypoxic tissues can be detected by a PET scanner nih.gov.

While the development of radiotracers based specifically on this compound is not yet widely documented, the principles are well-established with related nitro-heterocyclic structures. For example, various nitroimidazole derivatives have been successfully radiolabeled with ¹⁸F (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA) and are used clinically and pre-clinically to image tumor hypoxia nih.gov. The synthesis of a nitropyridine-based radiotracer would involve incorporating a radionuclide like ¹⁸F or ¹¹C onto the pyridine core or a substituent, creating a probe to potentially measure hypoxia or target a specific receptor or enzyme for which the nitropyridine scaffold has high affinity. The strong foundation of nitropyridines in creating bioactive molecules suggests their potential as precursors for novel PET imaging agents mdpi.com.

Table 3: Common Isotopes for PET Imaging and Their Properties

IsotopeHalf-Life (minutes)Common Application
Fluorine-18 (18F)109.7General oncology (FDG), hypoxia imaging, neuroreceptor imaging
Carbon-11 (11C)20.4Neuroreceptor imaging, metabolic studies
Nitrogen-13 (13N)9.97Myocardial perfusion imaging
Oxygen-15 (15O)2.04Blood flow measurement
Gallium-68 (68Ga)67.7Neuroendocrine tumors, prostate cancer imaging

Comparative Structure Reactivity and Structure Activity Relationship Studies of 6 Nitropyridine 2 Carboxylic Acid Isomers and Analogues

Comparative Analysis with Positional Isomers (e.g., 3-Nitropyridine-2-carboxylic acid, 4-Nitropyridine-2-carboxylic acid)

The position of the nitro group on the pyridine-2-carboxylic acid scaffold significantly alters the molecule's electronic properties, acidity, and reactivity. The pyridine (B92270) nitrogen itself is electron-withdrawing, and adding a nitro group, one of the strongest electron-withdrawing groups, further deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack. uoanbar.edu.iqwikipedia.org

Reactivity:

The primary differences among the isomers—3-nitropyridine-2-carboxylic acid, the hypothetical 4-nitropyridine-2-carboxylic acid (more commonly found as 2-nitro-4-pyridinecarboxylic acid), and 6-nitropyridine-2-carboxylic acid—stem from the interplay between the inductive and resonance effects of the nitro group relative to the carboxylic acid and the ring nitrogen.

Acidity: The electron-withdrawing nitro group increases the acidity of the carboxylic acid by stabilizing the carboxylate anion. The magnitude of this effect depends on its position. For this compound, the nitro group is para to the ring nitrogen and ortho to the carboxylic acid, exerting a strong electron-withdrawing effect that enhances the acidity of the carboxyl proton. In 3-nitropyridine-2-carboxylic acid, the nitro group is meta to the ring nitrogen, and its influence on the C2-carboxylic acid is also significant.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly when bearing strongly electron-withdrawing substituents like a nitro group. uoanbar.edu.iq The positions activated for nucleophilic attack are typically ortho and para to the nitro group. In 2-chloro-3-nitropyridine, the chlorine at C2 is readily displaced by nucleophiles. nih.gov Similarly, for nitropyridine carboxylic acids, the nitro group can activate other positions on the ring for substitution reactions.

Catalytic Activity: In the context of the parent pyridine carboxylic acids, isomers can show similar catalytic efficiencies. For instance, in a multi-component reaction to synthesize pyrazolo[3,4-b]quinolinones, pyridine-2-carboxylic acid, pyridine-3-carboxylic acid (nicotinic acid), and pyridine-4-carboxylic acid (isonicotinic acid) all demonstrated comparable catalytic activity. nih.govrsc.org However, the introduction of a nitro group dramatically changes the electronic landscape. Studies on the reactivity of pyridine carboxylic acids with diazodiphenylmethane (B31153) showed that the rate constants were significantly different for picolinic (pyridine-2-carboxylic), nicotinic (pyridine-3-carboxylic), and isonicotinic (pyridine-4-carboxylic) acids, reflecting their different electronic structures and intramolecular interactions. researchgate.net The N-oxides of these acids also exhibit distinct reactivities. researchgate.net

Feature3-Nitropyridine-2-carboxylic acid4-Nitropyridine-2-carboxylic acid*This compound
Nitro Group Position C3 (meta to N)C4 (para to N)C6 (ortho to N)
CAS Number 59290-85-6 nih.gov33225-74-0 nih.gov26893-68-5 sigmaaldrich.com
Molecular Formula C₆H₄N₂O₄ nih.govC₆H₄N₂O₄ nih.govC₆H₄N₂O₄ sigmaaldrich.com
Reactivity Impact The nitro group at the 3-position strongly deactivates the ring. This position is generally favored for electrophilic attack on a standard pyridine ring. quora.comThe nitro group at the 4-position strongly withdraws electron density, making the ring highly susceptible to nucleophilic attack at positions 2 and 6.The nitro group is ortho to the carboxylic acid and para to the ring nitrogen, creating a highly electron-deficient system. This enhances the acidity of the carboxylic acid and activates the ring for nucleophilic substitution.
Known Reactions Can be synthesized and used as a precursor for other heterocyclic compounds. nih.govUsed as a precursor in chemical synthesis. nih.govUsed in synthesis, with a melting point of 169-172 °C. sigmaaldrich.com

*Note: Data corresponds to 2-Nitro-4-pyridinecarboxylic acid, the more common isomer.

Influence of Different Substituents on the Pyridine Ring (e.g., halogen, hydroxyl, amino, alkyl)

Substituting the pyridine-2-carboxylic acid core with functional groups other than a nitro group leads to a wide spectrum of reactivities and biological activities. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is a key determinant. nih.govnih.gov

Halogen: Halogens act as electron-withdrawing groups via induction but can be electron-donating through resonance. On a pyridine ring, their primary role is often to serve as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by other groups or by N-oxidation. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) is a key intermediate where the activated chlorine atom is readily substituted by amines to create libraries of bioactive compounds. nih.gov The presence of a halogen can be crucial for building molecular complexity and has been used in the late-stage functionalization of pharmaceuticals. nih.gov

Hydroxyl: The hydroxyl group is a strong electron-donating group. Its introduction can significantly alter the electronic properties and reactivity. For instance, microbial hydroxylation can regioselectively introduce an -OH group at the C2 position of nicotinic acid. researchgate.netnih.gov The synthesis of 3-hydroxy-2-nitropyridine (B88870) is achieved through the nitration of 3-hydroxypyridine. chemicalbook.com The presence of a hydroxyl group can also facilitate metal chelation and influence biological activity by participating in hydrogen bonding with target enzymes.

Amino: The amino group is a powerful electron-donating group that activates the pyridine ring. It can be introduced through various methods, such as the reduction of a nitro group or via the Tschitschibabin reaction. patentcut.com A process for producing 4-aminopicolinic acid (4-aminopyridine-2-carboxylic acid) involves the reduction of picloram. chemicalbook.com Amino-substituted pyridines are common precursors for a vast range of biologically active molecules, including enzyme inhibitors. nih.gov For example, 5-aminoalkyl-substituted pyridine-2,4-dicarboxylate derivatives have been developed as selective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5). acs.org

Alkyl: Alkyl groups are weak electron-donating groups. Their primary influence is often steric, but their electronic effects can still modulate reactivity. For instance, in the synthesis of pyrazine-2-carboxylic acid amides, a 5-tert-butyl group was incorporated to study its effect on biological activity. mdpi.com The presence of a methyl group in 2-chloro-5-methyl-3-nitropyridine influences the subsequent reactions and the properties of the final products. nih.gov

SubstituentTypical Electronic EffectInfluence on ReactivityInfluence on Biological Activity
Halogen (e.g., -Cl) Inductively withdrawing, resonance donatingActs as a good leaving group in SNAr reactions, especially when activated. nih.govnih.govIncorporated into various bioactive molecules; can enhance binding or lipophilicity. mdpi.com
Hydroxyl (-OH) Strongly electron-donatingIncreases electron density on the ring; can direct electrophilic substitution. Can be introduced via biotransformation. researchgate.netCan form key hydrogen bonds with biological targets; often found in enzyme inhibitors.
Amino (-NH₂) Strongly electron-donatingActivates the ring towards electrophilic substitution; the amino group itself is nucleophilic. patentcut.comchemicalbook.comA key pharmacophore in many drugs; used to synthesize enzyme inhibitors and other bioactive compounds. nih.govacs.org
Alkyl (e.g., -CH₃) Weakly electron-donatingModestly increases electron density; can exert steric effects that influence reaction outcomes.Can modulate lipophilicity and binding affinity. nih.govmdpi.com

Differential Reactivity and Biological Profiles based on Substituent Patterns

The specific pattern of substitution on the pyridine-2-carboxylic acid framework gives rise to distinct reactivity and biological profiles. This is the foundation of structure-activity relationship (SAR) and structure-reactivity relationship studies.

Structure-Reactivity Relationships:

The reactivity of the carboxylic acid group and the pyridine ring are directly linked to the electronic effects of the other substituents.

Effect of Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups drastically lower the electron density of the pyridine ring. nih.govacs.org This has several consequences:

The pKa of the carboxylic acid is lowered, making it more acidic.

The ring becomes highly susceptible to nucleophilic aromatic substitution. uoanbar.edu.iq

The electron-deficient nature of the ring makes metalation more challenging, as it weakens the donor capability of the pyridine nitrogen. nih.gov

In catalysis, EWGs on the pyridine ring of a ligand can make a coordinated metal center more electron-deficient and thus more reactive. nih.gov

Effect of Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the ring. nih.gov

This enhances the basicity of the ring nitrogen.

The ring is activated towards electrophilic substitution (though such reactions are often difficult on pyridines). pearson.com

The increased electron density on the pyridine nitrogen facilitates coordination to metal centers. nih.gov

Structure-Activity Relationships (SAR):

The biological profile of a substituted pyridine-2-carboxylic acid is a complex function of its electronic properties, lipophilicity, and stereochemistry.

Enzyme Inhibition: The pyridine carboxylic acid scaffold is a known "warhead" for inhibiting 2-oxoglutarate (2OG)-dependent oxygenases, where the carboxylate and ring nitrogen chelate the active site Fe(II) ion. acs.org The substituents on the ring play a crucial role in determining potency and selectivity. For example, in the case of JMJD5 inhibitors, 5-aminoalkyl substituents on a pyridine-2,4-dicarboxylate core were found to be potent and selective. acs.org

Antimicrobial and Anticancer Activity: The type and position of substituents dictate the molecule's ability to interact with specific targets in pathogens or cancer cells. Lipophilicity, often modulated by alkyl or halogen substituents, is a critical factor influencing cell permeability and, consequently, biological activity. mdpi.com In a series of 5-aroylpyrazine-2-carboxylic acid derivatives, a thioamide derivative with a 4-chlorobenzoyl group showed the most promising activity against Mycobacterium tuberculosis. nih.gov Nitropyridine derivatives have been used as precursors for a wide range of bioactive molecules, including anticancer and antimalarial agents. nih.gov

Broad-Spectrum Activity: A systematic study of 2-aryl-2-(pyridin-2-yl)acetamides revealed that substituents on the phenyl ring were critical for anticonvulsant activity, with the highest activity found in unsubstituted or meta-substituted derivatives. nih.gov This highlights how subtle changes in substituent patterns can fine-tune a molecule's pharmacological profile. The pyridine ring itself, being electron-deficient, can engage in favorable π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid provides a key interaction point. nih.gov

Future Perspectives and Emerging Research Trajectories for 6 Nitropyridine 2 Carboxylic Acid Chemistry

Exploration of Novel Synthetic Methodologies and Green Chemistry Applications

The future of synthesizing 6-Nitropyridine-2-carboxylic acid and its derivatives is increasingly geared towards efficiency and environmental sustainability. Historically, the synthesis of nitropyridine derivatives could be challenging. However, advancements in nitration methods, such as those developed for substituted pyridines using dinitrogen pentoxide in organic solvents, have provided access to previously hard-to-make nitropyridine compounds. These methods involve the formation of nitropyridinium ions that rearrange to yield the desired nitrated products.

Looking forward, the field is moving beyond traditional methods to embrace green chemistry principles. A significant area of development lies in metallaphotoredox catalysis, which enables the functionalization of carboxylic acids under mild conditions. nih.gov This approach could be adapted for derivatizing this compound, using the native carboxylic acid group as a handle for various transformations like alkylation, arylation, and amination with first-row transition metals such as nickel and copper. nih.gov Such catalytic systems reduce the need for harsh reagents and pre-activated substrates, aligning with the goals of sustainable chemistry. nih.gov Furthermore, research into the direct oxidation of substituted nitropyridines to their corresponding carboxylic acids presents another viable and efficient synthetic route. mdpi.com The continuous refinement of these and other catalytic processes, such as Fisher esterification for creating derivatives, promises more economical and environmentally friendly production pathways. researchgate.net

Discovery of Untapped Biological Activities and Therapeutic Potentials

Pyridine (B92270) carboxylic acids are a well-established class of compounds in medicinal chemistry, forming the basis for drugs treating a wide array of conditions including tuberculosis, cancer, and HIV/AIDS. nih.gov The introduction of a nitro group, as seen in this compound, can significantly enhance the biological activity of the parent molecule. mdpi.com This suggests a rich, yet largely unexplored, therapeutic potential for this specific compound and its derivatives.

Emerging research indicates that nitropyridine structures are valuable precursors for potent enzyme inhibitors. mdpi.com For instance, derivatives have been shown to act as Janus kinase 2 (JAK2) inhibitors, a target relevant in certain cancers and inflammatory diseases. mdpi.com The antimicrobial field also presents significant opportunities. Cocrystals formed with 2-amino-5-nitropyridine (B18323) have demonstrated greater in vitro DNA cleaving and antimicrobial activity against both Gram-positive and Gram-negative bacteria than their non-nitrated counterparts. mdpi.com Related compounds, like 5-Hydroxy-6-nitropyridine-2-carboxylic acid, have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and cytotoxic effects on lung cancer cells. Given that pyridine derivatives in general exhibit a broad spectrum of pharmacological activities—including antibacterial, antiviral, and anti-inflammatory properties—future screening of this compound derivatives against diverse biological targets is a highly promising research avenue. nih.gov

Advanced Materials Design incorporating this compound Architectures

The distinct functional groups of this compound make it an excellent building block for the rational design of advanced materials with tailored properties. The carboxylic acid group is adept at coordinating with metal ions, while the pyridine nitrogen atom provides an additional binding site, making the molecule a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs).

The design of such materials often relies on the principles of crystal engineering, where predictable intermolecular interactions, or "synthons," are used to guide the assembly of molecules into desired architectures. rsc.org Research on the closely related pyridine-2,6-dicarboxylic acid has shown how it can form different polymorphic structures based on the competition between various intermolecular synthons. rsc.org Introducing the electron-withdrawing nitro group in the 6-position is expected to modify the electronic properties and hydrogen-bonding capabilities of the molecule, enabling the creation of novel supramolecular structures.

Scientists have successfully used other pyridine carboxylic acid isomers to create new crystalline complexes with unique properties. rsc.org For example, adducts with squaric acid have resulted in hydrogen-bonded ion pairs with high thermal stability and fungistatic activity. rsc.org Furthermore, the incorporation of pyridine-derived ligands into coordination polymers has led to materials with interesting photoluminescent and magnetic properties. mdpi.com By leveraging this compound as a ligand, researchers can explore the synthesis of new functional materials, such as 2D or 3D polymers, with potential applications in sensing, catalysis, gas storage, and optoelectronics. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Prediction and Design of this compound Derivatives

Furthermore, AI is becoming a powerful tool in synthetic chemistry. nih.gov Retrosynthesis programs can devise efficient chemical pathways to generate a target molecule, navigating complex reaction landscapes. nih.gov ML models can also be used to predict reaction outcomes and optimize conditions, as demonstrated in the ML-guided design of substrate scope for reactions on other heterocyclic systems. nih.gov Applying these computational tools to this compound chemistry will enable a more rapid and rational exploration of its potential in both medicine and materials science.

Interdisciplinary Research Collaborations for Comprehensive Investigations

Unlocking the full potential of this compound will require a deeply collaborative, interdisciplinary approach. The journey from a basic chemical building block to a functional application inherently crosses the boundaries of traditional scientific disciplines.

For example, the development of a new therapeutic agent would necessitate the expertise of:

Organic Chemists to devise and execute novel, efficient syntheses of derivatives. mdpi.com

Computational Scientists to use AI and ML to predict the activity and properties of new virtual compounds. peerj.com

Biochemists and Pharmacologists to perform in vitro and in vivo testing to validate biological activity and mechanisms of action. mdpi.com

Structural Biologists to elucidate how these molecules interact with their biological targets.

Similarly, creating advanced materials requires collaboration between:

Materials Scientists and Crystal Engineers to design and synthesize coordination polymers or MOFs with specific architectures. rsc.orgrsc.org

Physical Chemists and Physicists to characterize the material's properties, such as thermal stability, photoluminescence, or conductivity. rsc.orgmdpi.com

Theoretical Chemists to perform quantum-chemical simulations, like Density Functional Theory (DFT), to understand the electronic structure and bonding within the new materials. mdpi.com

Such synergistic efforts, where insights from different fields inform and guide one another, are essential for the comprehensive investigation and successful translation of fundamental research on this compound into real-world applications.

Q & A

Q. What are the recommended methods for synthesizing 6-Nitropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves nitration of pyridine derivatives or oxidation of nitropyridine precursors. For example:

  • Nitration of pyridine-2-carboxylic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Oxidation of 6-Nitropyridine-2-methanol with KMnO₄ in acidic conditions.

Key variables include temperature (exothermic nitration requires strict cooling), solvent polarity (polar aprotic solvents enhance nitration efficiency), and catalyst choice (e.g., FeCl₃ for regioselectivity). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to moisture and light .
  • Handling : Use flame-resistant lab coats, nitrile gloves, and eye protection. Fire risks necessitate CO₂ or dry chemical extinguishers nearby .
  • Decontamination : Neutralize spills with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the nitropyridine ring structure and carboxylic proton environment.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 184.03) .

Q. What are the primary applications of this compound in academic research?

  • Coordination chemistry : As a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺ complexes) .
  • Pharmaceutical intermediates : Precursor for antitumor or antimicrobial agents via further functionalization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution sites : Nitro and carboxyl groups direct incoming reagents to specific ring positions.
  • Tautomeric stability : Compare enol-keto forms to assess dominant states in solution.
    PubChem’s computed 3D structures (InChIKey: BNVNKIDVWNRAMR) provide baseline data for simulations .

Q. What experimental strategies resolve contradictions in reported reaction yields or byproduct profiles?

  • Parameter variation : Test different nitration catalysts (e.g., H₂SO₄ vs. AcOH) to isolate selectivity drivers.
  • Cross-validation : Use HPLC-MS to detect trace intermediates and optimize purification steps.
  • Replication : Repeat studies under controlled humidity and oxygen levels to account for environmental variability .

Q. How does the nitro group influence the acidity of the carboxylic moiety in this compound?

The nitro group’s electron-withdrawing effect increases carboxylic acid acidity (lower pKa) via resonance and inductive effects. Titration with NaOH (0.1M) under potentiometric monitoring quantifies this effect. Compare with non-nitrated analogs (e.g., pyridine-2-carboxylic acid) to isolate the nitro contribution .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Exotherm management : Use jacketed reactors for nitration to dissipate heat.
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency.
  • Byproduct control : Implement inline FT-IR for real-time reaction monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.